molecular formula C13H19N3O2 B2475457 1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane CAS No. 280560-81-8

1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane

Cat. No. B2475457
CAS RN: 280560-81-8
M. Wt: 249.314
InChI Key: GSSDFFATVJALPZ-UHFFFAOYSA-N
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Description

“1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane” is a chemical compound with the CAS Number: 198281-54-8 . It has a molecular weight of 235.29 and its IUPAC name is 1-methyl-4-(3-nitrobenzyl)piperazine .


Molecular Structure Analysis

The molecular formula of this compound is C12H17N3O2 . The InChI Code is 1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 . This compound contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 tertiary amines (aliphatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . and should be stored at a temperature of 2-8°C . The density of this compound is 1.2±0.1 g/cm3 .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to handle this compound with suitable personal protective equipment .

properties

IUPAC Name

1-methyl-4-[(3-nitrophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-6-3-7-15(9-8-14)11-12-4-2-5-13(10-12)16(17)18/h2,4-5,10H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSDFFATVJALPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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